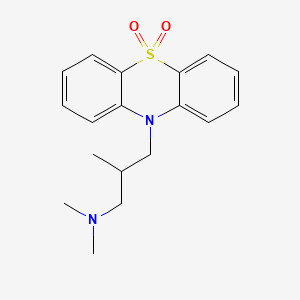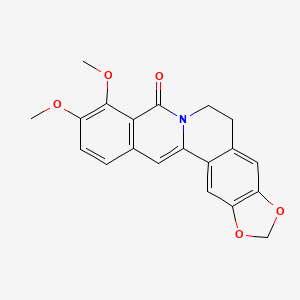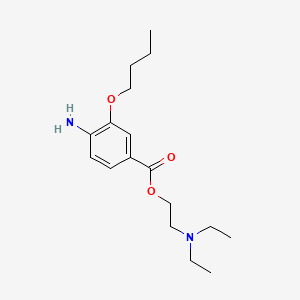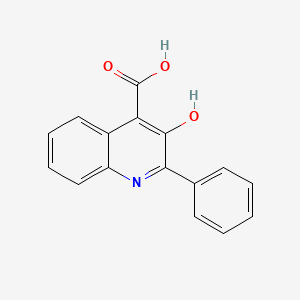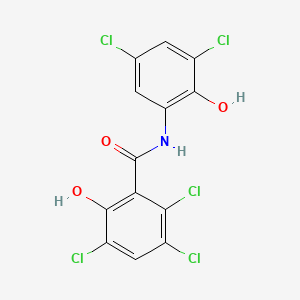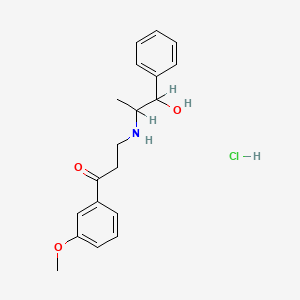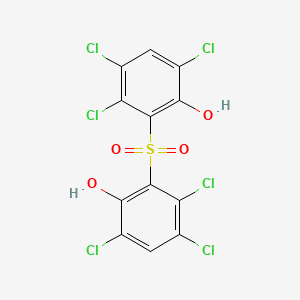
p38 MAP Kinase Inhibitor IV
Overview
Description
p38 MAP Kinase Inhibitor IV is a small molecule inhibitor primarily used to control the biological activity of p38 mitogen-activated protein kinase (MAPK). This compound is significant in the field of biochemistry and pharmacology due to its role in phosphorylation and dephosphorylation applications. It is particularly known for its ability to inhibit p38α and p38β MAPK, which are involved in various cellular processes, including inflammation and stress responses .
Mechanism of Action
Target of Action
The primary target of the p38 MAP Kinase Inhibitor IV is the p38α/β MAPK . The p38 MAPK family is a group of serine/threonine enzymes consisting of four family members including p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13) . These kinases are activated by a wide range of cellular stresses and inflammatory cytokines, and are involved in cell differentiation, autophagy, and apoptosis .
Mode of Action
The this compound is an ATP-competitive inhibitor of p38α/β MAPK . It inhibits the catalytic activity of p38α/β MAPK by binding to the ATP binding pocket . This inhibition results in the reduction of the phosphorylation and activation of protein kinase B (PKB, also known as Akt), which are involved in a wide array of signaling pathways .
Biochemical Pathways
The p38 MAPK pathway allows cells to interpret a wide range of external signals and respond appropriately by generating a plethora of different biological effects . The activation of p38α MAPK is induced by a variety of stressors such as ultraviolet (UV) light, heat or osmotic shock, oxidative stress conditions, and also when cells are exposed to cytokines and chemokines . Disruption of the p38α MAPK signaling pathway is known as an important factor in the occurrence of various diseases, especially disorders with the origin of inflammation .
Result of Action
The inhibition of p38α MAPK can lead to a reduction in neuroinflammation and amelioration of synaptic, neurodegenerative, and motor behavioral deficits in certain disease models . Moreover, treatment with this compound can promote the redistribution of p38γ to synapses and reduce the accumulation of α-synuclein in certain models . It has also been shown to be more effective than other inhibitors in inhibiting LPS-induced IL-1β release from hPBMC .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the p38 MAPK pathway is activated by a wide range of cellular stresses and inflammatory cytokines . Therefore, the presence of these factors in the environment can potentially influence the action of the inhibitor.
Biochemical Analysis
Biochemical Properties
p38 MAP Kinase Inhibitor IV is an ATP-competitive inhibitor of p38α/β MAPK, with IC50 values of 130 nM for p38α and 550 nM for p38β . It interacts with these enzymes by binding to their ATP sites, thereby inhibiting their activity . This inhibitor is much less active against other kinases such as p38γ/σ, ERK1/2, and JNK1/2/3 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it leads to cell-type-specific period changes in the molecular clock . In glioma cells, inhibition of p38 MAPK activity at specific times of the day significantly reduced cell invasiveness . It also plays a role in the regulation of myogenesis and is associated with disease progression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with p38α/β MAPK, leading to enzyme inhibition . This results in changes in gene expression and impacts various cellular processes. The activation and downstream phosphorylation substrates of p38 MAPK are regulated by this inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving glioma cells, the inhibitor led to time-dependent reduction of cell invasiveness . This suggests that the inhibitor’s effects may vary depending on the timing of its application.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For example, in a mouse model of DLB/PD, treatment with the inhibitor blocked neuroinflammation, reversed the mislocalization of p38γ, and attenuated DLB/PD-like phenotypes such as α-syn accumulation, neuronal loss, and motor deficits .
Metabolic Pathways
This compound is involved in the p38 MAPK signaling pathway, which is a central component in signaling networks in a multitude of mammalian cell types . This pathway is activated by a variety of environmental stresses and inflammatory cytokines .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the literature. Given its role as an ATP-competitive inhibitor of p38α/β MAPK, it is likely that it localizes to the same subcellular compartments as these kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p38 MAP Kinase Inhibitor IV involves the preparation of a symmetrical sulfone compound. The empirical formula for this compound is C12H4Cl6O4S, and it has a molecular weight of 456.94. The synthesis typically involves the reaction of 2,2’-sulfonyl-bis-(3,4,6-trichlorophenol) under specific conditions to achieve the desired purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows stringent protocols to ensure high purity and consistency. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability. The solubility of the compound in dimethyl sulfoxide (DMSO) is 5 mg/mL when warmed .
Chemical Reactions Analysis
Types of Reactions: p38 MAP Kinase Inhibitor IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and specificity.
Common Reagents and Conditions: The compound is often used in reactions involving ATP-competitive inhibition. It exhibits IC50 values of 130 nM for p38α and 550 nM for p38β. The compound shows reduced activity against p38γ/δ, ERK1/2, and JNK1/2/3, with less than 23% inhibition at 1 µM .
Major Products Formed: The primary products formed from these reactions are modified versions of the inhibitor that can be used in various biological assays and therapeutic applications. These modifications aim to improve the compound’s selectivity and potency .
Scientific Research Applications
p38 MAP Kinase Inhibitor IV has a wide range of scientific research applications, including:
Chemistry: Used in studies involving phosphorylation and dephosphorylation processes.
Biology: Plays a crucial role in understanding cellular stress responses and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cardiovascular diseases, and certain types of cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 MAPK pathways.
Comparison with Similar Compounds
- SB 203580
- SB 202190
- p38 MAP Kinase Inhibitor III
Comparison: Compared to other similar compounds, p38 MAP Kinase Inhibitor IV exhibits higher specificity and potency for p38α and p38β MAPK. It is more effective than SB 203580 in inhibiting lipopolysaccharide-induced interleukin-1β release from human peripheral blood mononuclear cells (100% vs. 50% inhibition with 100 µM inhibitor) . This makes it a valuable tool in both research and therapeutic applications.
Properties
IUPAC Name |
3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6O4S/c13-3-1-5(15)9(19)11(7(3)17)23(21,22)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUKHICVNCCQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162887 | |
| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638-41-1 | |
| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,6-Trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)sulfonyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-SULFONYL-BIS-(3,4,6-TRICHLOROPHENOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71127S05IX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


